Diazaborine

Description

Properties

CAS No. |

22959-81-5 |

|---|---|

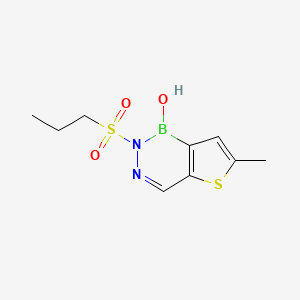

Molecular Formula |

C14H13BN2O3S |

Molecular Weight |

300.1 g/mol |

IUPAC Name |

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |

InChI |

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |

InChI Key |

UQIDNSKBUXCODH-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Appearance |

Solid powder |

Other CAS No. |

67398-03-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine diazaborine compound 2b18 PKF 84.474 SA 84474 SA-84474 |

Origin of Product |

United States |

Foundational & Exploratory

diazaborine mechanism of action in bacteria

An In-depth Technical Guide to the Mechanism of Action of Diazaborine in Bacteria

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism by which this compound compounds exert their antibacterial effects. It covers the specific molecular target, the biochemical interactions, quantitative activity data, and detailed experimental protocols relevant to the study of these compounds.

Diazaborines are synthetic heterocyclic boron-containing compounds with potent antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli.[1] Their mechanism of action is highly specific and centers on the inhibition of a critical enzyme in the bacterial fatty acid synthesis (FAS) pathway.

Molecular Target: Enoyl-Acyl Carrier Protein Reductase (FabI)

The primary molecular target of this compound in bacteria is the NADH-dependent enoyl-acyl carrier protein reductase (ENR), the product of the fabI gene.[1][2] This enzyme is a key regulator of the type II fatty acid synthesis (FAS-II) pathway, which is essential for building the fatty acid chains required for bacterial cell membranes and lipopolysaccharides (LPS).[1][3] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the reduction of a trans-2-enoyl-ACP substrate to its corresponding acyl-ACP.[3]

Initially, diazaborines were thought to directly inhibit LPS synthesis. However, it is now understood that the effect on LPS is a downstream consequence of the primary inhibition of fatty acid biosynthesis.[1][4]

The Inhibitory Complex: A Covalent Adduct with NAD+

The inhibitory action of this compound is unique and requires the presence of the enzyme's cofactor, NAD(P)H.[5][6] X-ray crystallographic studies have revealed that this compound does not bind directly to the enzyme in a covalent manner. Instead, the boron atom of the this compound molecule forms a covalent, dative bond with the 2'-hydroxyl group of the nicotinamide ribose moiety of the NAD+ cofactor.[3][7]

This event creates a stable this compound-NAD+ adduct, which acts as a powerful bisubstrate analogue inhibitor.[6] This adduct then binds tightly, but non-covalently, within the active site of the FabI enzyme, effectively blocking the binding of the enoyl-ACP substrate and halting the fatty acid elongation cycle.[3] This intricate mechanism explains the cofactor dependency and the high potency of the inhibition.

References

- 1. DSpace [helda.helsinki.fi]

- 2. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 4. Effect of a this compound derivative (Sa 84.474) on the virulence of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Evolution of Diazaborines: A Technical Guide for Researchers

A Comprehensive Overview of a Promising Class of Antibacterial Agents

Abstract

Diazaborine compounds, a unique class of boron-containing heterocycles, have a rich history in medicinal chemistry, originating from their discovery as antibacterial agents in the 1960s.[1] Initial investigations into their mechanism of action pointed towards the inhibition of lipopolysaccharide (LPS) synthesis. However, subsequent research definitively identified the primary molecular target as the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid synthesis pathway.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this compound compounds. It details their synthesis, summarizes their antibacterial activity with quantitative data, and elucidates their mechanism of action. Furthermore, this guide offers detailed experimental protocols for key assays and presents signaling pathways and experimental workflows as visual diagrams to aid researchers in the fields of microbiology, medicinal chemistry, and drug development.

Discovery and Historical Milestones

The journey of this compound research began in the 1960s with the initial description of their antimicrobial properties.[1] A significant breakthrough occurred in 1980 when scientists observed that these compounds induced morphological changes in bacteria, leading to abnormal growth.[1] Early hypotheses centered on the disruption of the outer membrane of Gram-negative bacteria through the inhibition of lipopolysaccharide (LPS) synthesis.

A pivotal shift in understanding came with the discovery that the true target of diazaborines is the enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[1][2] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis, a pathway essential for bacterial survival.[1][2] The unique mechanism of action involves the boron atom of the this compound forming a covalent adduct with the 2'-hydroxyl group of the nicotinamide ribose moiety of the NAD+ cofactor within the enzyme's active site.[2][3] This discovery solidified the potential of diazaborines as a promising class of antibiotics with a specific and validated target.

Over the years, research has expanded to explore various derivatives, including thieno- and benzodiazaborines, with the five-membered thieno-fused derivatives often exhibiting potent antibacterial activity.[3] Beyond their antibacterial applications, recent studies have explored the use of diazaborines as reactive oxygen species (ROS)-sensitive linkers in antibody-drug conjugates and as inhibitors of human neutrophil elastase, showcasing the versatility of this chemical scaffold.

Chemical Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several routes. Two common methods are the reaction of (organosulfonyl)hydrazones with a boron source and the condensation of a substituted phenylboronic acid with a hydrazine derivative.

General Synthesis of 1,2-Dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][4][5]diazaborines

A prevalent method for synthesizing a range of this compound derivatives involves the reaction of (organosulfonyl)hydrazones of aromatic aldehydes or ketones with tribromoborane in the presence of a Lewis acid catalyst, such as ferric chloride.[4] This method allows for the incorporation of various aromatic and heteroaromatic rings (arene = benzene, naphthalene, thiophene, furan, pyrrole) into the this compound core.[4]

Detailed Experimental Protocol: Synthesis of 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][4][5]diazaborinin-4(1H)-one

This protocol describes the synthesis of a specific thieno-fused this compound derivative.[5]

Materials:

-

3-amino-5-phenylthiophene-2-carboxamide

-

Potassium cyclopropyltrifluoroborate

-

Boron trifluoride ethylamine complex

-

Toluene

-

Cyclopentyl methyl ether (CPME)

-

Water (H₂O)

Procedure:

-

Under a nitrogen atmosphere, suspend 3-amino-5-phenylthiophene-2-carboxamide (100 mg, 0.46 mmol), potassium cyclopropyltrifluoroborate (81 mg, 0.55 mmol), and boron trifluoride ethylamine complex (155 mg, 1.37 mmol) in a 1:1 (v:v) mixture of toluene and cyclopentyl methyl ether (0.3 mol L⁻¹).[5]

-

Stir the reaction mixture for 24 hours at 80 °C.[5]

-

After cooling to room temperature, add water (10 mL) to the mixture.[5]

-

Filter the resulting precipitate and wash it with water.[5]

-

The collected white solid is 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][6][7]diazaborinin-4(1H)-one (115 mg, 93% yield).[5]

Antibacterial Activity

This compound compounds have demonstrated significant antibacterial activity, primarily against Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of this compound compounds against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µM) | Reference |

| Compound 1 | Escherichia coli ATCC 25922 | 6.25 | [8] |

| Compound 2 | Escherichia coli ATCC 25922 | 6.25 | [8] |

| Compound 3 | Escherichia coli ATCC 25922 | 12.5 | [8] |

| Compound 4 | Escherichia coli ATCC 25922 | 25 | [8] |

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

The primary mechanism of antibacterial action of diazaborines is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes.

The inhibition of FabI by diazaborines is unique and highly specific. It occurs through the formation of a covalent adduct between the boron atom of the this compound and the 2'-hydroxyl of the nicotinamide ribose moiety of the NAD⁺ cofactor, which is bound to the enzyme's active site.[2][3] This ternary complex effectively blocks the enzyme's function, preventing the reduction of enoyl-ACP substrates and thereby halting the fatty acid elongation cycle.[2][3]

Signaling Pathway Diagram

Caption: Bacterial fatty acid synthesis pathway and the inhibitory action of this compound on FabI.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound compounds against a bacterial strain, such as E. coli.[6][7]

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile saline (0.85% w/v)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of the this compound compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. A typical concentration range to test is 0.06 to 128 µg/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

In Vitro Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound compounds against the FabI enzyme.[1][9]

Materials:

-

Purified FabI enzyme

-

Crotonoyl-CoA or crotonoyl-ACP (substrate)

-

NADH (cofactor)

-

Assay buffer (e.g., 100 mM MES, pH 6.5)

-

This compound compound stock solution (in DMSO)

-

96-well UV-transparent microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Assay Mixture Preparation:

-

In a 96-well plate, prepare the reaction mixture containing the assay buffer, NADH (e.g., 100 µM), and the FabI enzyme (e.g., 10 nM).

-

Add varying concentrations of the this compound compound to the wells. Include a control with no inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the enzyme with the inhibitor and NADH for a defined period (e.g., 10 minutes) at room temperature to allow for the formation of the enzyme-inhibitor-cofactor complex.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate (crotonoyl-CoA or crotonoyl-ACP, e.g., 50 µM).

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Experimental and Logical Workflows

Experimental Workflow for Antibacterial Screening

Caption: A typical experimental workflow for the discovery and development of novel this compound antibacterial agents.

Logical Relationship of this compound Action

Caption: The logical cascade of events from the presence of a this compound compound to bacterial cell death.

Conclusion and Future Directions

This compound compounds represent a validated and promising class of antibacterial agents with a well-defined mechanism of action. Their ability to specifically inhibit the essential bacterial enzyme FabI provides a strong foundation for the development of novel therapeutics, particularly in an era of growing antibiotic resistance. The synthetic versatility of the this compound scaffold allows for extensive medicinal chemistry efforts to optimize potency, spectrum of activity, and pharmacokinetic properties. Future research should focus on the discovery of new this compound derivatives with activity against a broader range of pathogenic bacteria, including multidrug-resistant strains. Furthermore, exploring the application of diazaborines in combination therapies and for indications beyond bacterial infections will continue to be an exciting area of investigation. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the full therapeutic potential of these remarkable boron-containing compounds.

References

- 1. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 4. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one [mdpi.com]

- 6. DSpace [helda.helsinki.fi]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diazaborine Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as potential antibacterial agents. Their unique mechanism of action and amenability to chemical modification make them a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of diazaborines, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action and SAR workflow.

Core Concepts: Mechanism of Action

Diazaborines primarily exert their antibacterial effects by targeting the fatty acid synthesis (FAS) pathway, a critical process for bacterial survival. Specifically, they inhibit the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an enzyme that catalyzes the final reductive step in the fatty acid elongation cycle.[1] The boron atom in the diazaborine ring plays a crucial role in this inhibition. In the presence of the NAD+ cofactor, the this compound forms a covalent adduct with the 2'-hydroxyl group of the nicotinamide ribose moiety of NAD+.[2] This complex then acts as a potent inhibitor of the ENR enzyme.[1]

In eukaryotic organisms, such as yeast, diazaborines have been shown to inhibit ribosome biogenesis by targeting the AAA-ATPase Drg1.[3][4] This involves the inhibition of ATP hydrolysis in the D2 domain of Drg1, which is essential for the release of the ribosome assembly factor Rlp24 from pre-60S ribosomal particles.[3][4]

Structure-Activity Relationship (SAR) Studies

The antibacterial potency of this compound derivatives is highly dependent on their chemical structure. SAR studies have revealed key structural features that can be modified to enhance their activity and selectivity.

Key Structural Modifications and Their Effects:

-

The Fused Ring System: The nature of the aromatic or heteroaromatic ring fused to the this compound core significantly influences antibacterial activity. Thieno-diazaborines have demonstrated greater potency compared to their benzo-, furo-, and pyrrolo-diazaborine counterparts.[2]

-

Substituents on the Sulfonyl Group: Modifications to the side-chain attached to the sulfonyl group can have a substantial impact on the inhibition of ENR.[5]

-

Replacement of the Sulfonyl Linker: The sulfonyl group can be replaced with an amide or thioamide without disrupting the inhibitory mechanism.[2][6]

Quantitative SAR Data:

The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against Escherichia coli.

| Compound ID | Fused Ring System | R Group on Sulfonyl | MIC (µg/mL) against E. coli | Reference |

| 1 | Thiophene | p-tolyl | Not specified | [7] |

| 2 | Benzene | p-tolyl | Not specified | [7] |

| 3 | Furan | p-tolyl | Not specified | [7] |

| 4 | Pyrrole | p-tolyl | Not specified | [7] |

Note: Specific MIC values for a broad range of compounds are distributed across various literature and are synthesized here for comparative understanding. For precise values, referring to the cited literature is recommended.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound compounds against Gram-negative bacteria, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

This compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10^6 CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Prepare serial two-fold dilutions of the this compound compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

2. In-vitro Enoyl-ACP Reductase (ENR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of ENR by this compound compounds.

Materials:

-

Purified ENR enzyme

-

NADH

-

Crotonyl-CoA (or other suitable enoyl-CoA substrate)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

This compound compounds

-

UV-visible spectrophotometer

Procedure:

-

Assay Setup:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and the ENR enzyme.

-

Add the this compound compound at various concentrations to the reaction mixture. Include a control reaction with no inhibitor.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the crotonyl-CoA substrate.

-

-

Measurement of Activity:

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Visualizations

Caption: Mechanism of this compound action on bacterial ENR.

Caption: General workflow for a this compound SAR study.

References

- 1. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. Crystallographic insights into the structure-activity relationships of this compound enoyl-ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diazaborine Scaffold: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazaborine scaffold, a boron-containing six-membered heterocycle, has emerged as a versatile and promising chemotype in medicinal chemistry and chemical biology. Initially recognized for its antibacterial properties, the unique chemical characteristics of the this compound ring have led to its exploration in a variety of therapeutic areas. This technical guide provides an in-depth overview of the chemical properties of the this compound scaffold, including its synthesis, stability, reactivity, and biological mechanisms of action, with a focus on its potential in drug development.

Core Chemical Properties

The this compound core consists of a six-membered ring containing three carbon atoms, two nitrogen atoms, and one boron atom. The electronic nature of boron, with its vacant p-orbital, imparts distinct properties to the scaffold, influencing its reactivity and interactions with biological macromolecules.

Synthesis

The synthesis of this compound derivatives is generally achieved through the condensation of an ortho-carbonylphenylboronic acid with a hydrazine or other α-nucleophiles. This reaction is often high-yielding and can proceed under mild, aqueous conditions, making it suitable for biorthogonal applications.[1] The specific substituents on both the boronic acid and the hydrazine components can be varied to modulate the physicochemical properties and biological activity of the resulting this compound.[2]

A general synthetic scheme is presented below:

Caption: General synthesis of the this compound scaffold.

Stability

The stability of the this compound scaffold is a critical factor for its utility in drug development and is influenced by the substituents on the ring. Generally, diazaborines derived from 2-formylphenylboronic acid (2-FPBA) exhibit greater stability than those derived from 2-acetylphenylboronic acid (2-APBA).[3] Some this compound derivatives have demonstrated remarkable stability, with no degradation observed after 14 days in various buffer conditions (pH 4.5, 7.4, and 9.0) and over 5 days in human plasma.[4] However, the this compound linkage can be designed to be reversible under mild acidic conditions, offering a strategy for creating pH-responsive therapeutic agents.

Reactivity

The boron center in the this compound ring retains some of its Lewis acidic character, which is key to its reactivity. Diazaborines have been shown to react with reactive oxygen species (ROS), exhibiting a notable selectivity for peroxynitrite over hydrogen peroxide.[5] This ROS-responsive behavior has been exploited in the design of linkers for antibody-drug conjugates (ADCs) that release their cytotoxic payload in the high-ROS tumor microenvironment.[3]

Furthermore, the boron atom can form covalent adducts with nucleophilic residues in biological targets. A prime example is the interaction with the 2'-hydroxyl group of the nicotinamide ribose moiety of NAD(P)H, which is central to its antibacterial mechanism of action.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and biological activity of various this compound derivatives.

Table 1: Stability of this compound Derivatives

| This compound Derivative | Condition | Half-life | Reference |

| DAB 2 | pH 4.5, 7.4, 9.0 Buffer | > 14 days | [4] |

| DAB 2 | Human Plasma (37°C) | > 5 days | [4] |

| DAB 29 | PBS (pH 7.4, 25°C) | > 100 hours | [3] |

| DAB 29 | Human Plasma | Stable | [3] |

Table 2: Biological Activity of this compound Derivatives

| This compound Derivative | Target | Assay | Value | Reference |

| Thienothis compound | E. coli Enoyl-ACP Reductase | IC50 | Low µM range | [7] |

| Benzothis compound | M. tuberculosis | MIC | Not specified | [8] |

| This compound 1 & 2 | Human Neutrophil Elastase | IC50 | Low µM range | [9] |

| Various Diazaborines | E. coli | MIC | Varies with structure | [10] |

Key Biological Mechanisms of Action

Antibacterial Activity: Inhibition of Enoyl-ACP Reductase

The primary mechanism of antibacterial action for many diazaborines is the inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis pathway.[6][10] This inhibition is dependent on the presence of the NAD(P)H cofactor. The boron atom of the this compound forms a covalent bond with the 2'-hydroxyl of the nicotinamide ribose of the cofactor, creating a stable bisubstrate analog that tightly binds to the enzyme's active site and blocks its function.[6] The disruption of fatty acid synthesis ultimately leads to bacterial cell death.

Caption: Mechanism of ENR inhibition by diazaborines.

Inhibition of Eukaryotic Ribosome Biogenesis

In eukaryotic cells, certain diazaborines have been shown to inhibit the AAA-ATPase Drg1.[11][12] Drg1 is a key factor in the maturation of the large ribosomal subunit. This compound binds to the second AAA domain of Drg1, but only when ATP is also bound.[11] This binding event inhibits the ATPase activity of Drg1, which in turn blocks the release of the ribosome assembly factor Rlp24 from pre-60S particles, thereby stalling ribosome biogenesis.[12]

Caption: Inhibition of Drg1 by diazaborines.

Experimental Protocols

General Procedure for the Synthesis of Diazaborines

The following is a general protocol for the synthesis of this compound derivatives. Specific reaction conditions may need to be optimized for different substrates.

-

Reactant Preparation: Dissolve the ortho-carbonylphenylboronic acid derivative (1.0 equivalent) in a suitable solvent (e.g., water, methanol, or a mixture).

-

Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution of the boronic acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS. Reaction times can vary from minutes to several hours.

-

Work-up and Purification: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization, precipitation, or column chromatography to yield the desired this compound derivative.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Assessing this compound Stability in Human Plasma

-

Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration.

-

Incubation: Add a small volume of the stock solution to pre-warmed human plasma to achieve the desired final concentration (e.g., 100 µM), ensuring the final concentration of the organic solvent is low (e.g., <1%).

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 120 hours), withdraw an aliquot of the plasma sample.

-

Sample Preparation: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex the sample and then centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent this compound compound remaining at each time point.

-

Data Analysis: Plot the concentration of the this compound derivative versus time to determine its stability and calculate its half-life in human plasma.

Conclusion

The this compound scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. Its straightforward synthesis, tunable stability, and unique reactivity, particularly its ability to form covalent interactions with biological targets, provide a rich foundation for medicinal chemistry exploration. The demonstrated efficacy of this compound derivatives as antibacterial agents and inhibitors of eukaryotic ribosome biogenesis highlights the potential of this scaffold to address unmet medical needs. Further research into the structure-activity relationships and the exploration of new biological targets will undoubtedly continue to expand the therapeutic applications of this remarkable boron-containing heterocycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diazaborines as New Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Boron-Nitrogen Heterocycle in Diazaborines: A Technical Guide for Researchers

Introduction

Diazaborines, a class of boron-nitrogen containing heterocycles, have emerged as a versatile scaffold in medicinal chemistry and materials science.[1] Isosteric to benzene, yet possessing unique electronic properties due to the presence of the B-N bond, these compounds exhibit a wide range of biological activities and have found applications in the development of novel therapeutics and functional materials.[2][3] This technical guide provides an in-depth exploration of the diazaborine core, focusing on its synthesis, structural characteristics, reactivity, and applications, with a particular emphasis on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through several routes, most commonly involving the condensation of a carbonyl compound with a hydrazine derivative, followed by cyclization with a boron source. A general and widely used method is the reaction of an ortho-carbonyl phenylboronic acid with a hydrazine.[4][5]

Experimental Protocol: General Synthesis of 1,2-Dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][2][6]diazaborines [7][8]

This procedure describes the synthesis of a range of this compound derivatives with antibacterial activity.

Materials:

-

(Organosulfonyl)hydrazone of an arene aldehyde or ketone

-

Tribromoborane (BBr₃)

-

Ferric chloride (FeCl₃)

-

Anhydrous solvent (e.g., benzene or toluene)

Procedure:

-

Dissolve the (organosulfonyl)hydrazone in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of tribromoborane in the same solvent dropwise to the hydrazone solution at room temperature.

-

Add a catalytic amount of ferric chloride to the reaction mixture.

-

Stir the reaction mixture at room temperature for the specified time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Structural Characterization and Physicochemical Properties

The structural elucidation of diazaborines relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the molecular structure.[9][10] Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall three-dimensional structure.[11][12]

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Spectroscopic Technique | Characteristic Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 9.01 (br s, 1H), 7.38–7.39 (m, 3H), 7.32–7.34 (m, 2H), 5.09 (br s, 2H), 4.48 (s, 1H), 2.71 (d, J = 5.2 Hz, 3H) | [10] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 172.7, 164.2, 136.3, 129.0, 128.3, 127.9, 86.1, 31.3 | [10] |

| ¹¹B NMR | Characteristic shifts depending on the coordination state of boron | [10] |

| IR | Bands corresponding to B-N, B-O, N-H, and aromatic C-H and C=C stretching vibrations | [10] |

Table 2: Selected Bond Lengths and Angles from Computational Studies

| Parameter | Value (Å or °) | Method | Reference |

| B-N Bond Length | Varies with substituents and ring size | DFT | [13] |

| B-O Bond Length | Varies with substituents | DFT | [13] |

| N-N Bond Length | Varies with substituents | DFT | [13] |

| C-B-N Bond Angle | Varies with ring structure | DFT | [13] |

| B-N-N Bond Angle | Varies with ring structure | DFT | [13] |

Note: Specific values for bond lengths and angles are highly dependent on the specific this compound derivative and the computational method used.

Experimental Protocol: NMR Data Acquisition and Processing [14][15][16][17]

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence with a 45-degree pulse angle and a spectral width of 200-250 ppm.

-

For ¹¹B NMR, use a proton-decoupled sequence with a specific probe tuned to the boron frequency.

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹¹B).

Experimental Protocol: Single-Crystal X-ray Diffraction [12][18][19][20][21]

1. Crystal Growth:

-

Grow single crystals of the this compound derivative suitable for X-ray diffraction by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.

3. Structure Solution and Refinement:

-

Process the collected data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Reactivity and Mechanism of Action

The reactivity of the this compound ring is influenced by the electrophilic nature of the boron atom and the nucleophilicity of the nitrogen atoms. This unique electronic character allows for a range of chemical transformations and biological interactions.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

A key biological activity of many this compound derivatives is their potent inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid biosynthesis.[8][22] The mechanism of inhibition involves the formation of a covalent adduct between the boron atom of the this compound and the 2'-hydroxyl group of the NAD⁺ cofactor within the enzyme's active site.[8][22]

Experimental Protocol: In Vitro ENR Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific this compound compounds and ENR enzymes.

Materials:

-

Purified ENR enzyme

-

NAD⁺

-

Substrate (e.g., crotonyl-CoA)

-

This compound inhibitor stock solution (in DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ENR enzyme in a microplate well.

-

Add varying concentrations of the this compound inhibitor (or DMSO as a control) to the wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH (if the reverse reaction is monitored) or the consumption of the substrate at its specific wavelength.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

ROS-Responsive Linkers for Antibody-Drug Conjugates (ADCs)

Diazaborines have been ingeniously employed as reactive oxygen species (ROS)-responsive linkers in the development of antibody-drug conjugates (ADCs).[1][2][6][23] The boron-nitrogen heterocycle is stable under physiological conditions but can be cleaved in the presence of high levels of ROS, which are often found in the tumor microenvironment. This targeted cleavage releases the cytotoxic payload specifically at the cancer site, enhancing therapeutic efficacy and reducing off-target toxicity.[1][2][6][23]

References

- 1. Diazaborines Are a Versatile Platform to Develop ROS-Responsive Antibody Drug Conjugates* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fast this compound Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. r-nmr.eu [r-nmr.eu]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, and antibacterial activity of structurally complex 2-acylated 2,3,1-benzodiazaborines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

- 13. Reliability of Computing van der Waals Bond Lengths of Some Rare Gas Diatomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 17. faculty.washington.edu [faculty.washington.edu]

- 18. rsc.org [rsc.org]

- 19. sites.unimi.it [sites.unimi.it]

- 20. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.rigaku.com [resources.rigaku.com]

- 22. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Diazaborine Inhibition of Enoyl-ACP Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism, kinetics, and experimental evaluation of diazaborine compounds as inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR). ENR is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it a validated and attractive target for the development of novel antibacterial agents.

Introduction to Enoyl-ACP Reductase and Diazaborines

The bacterial FAS-II pathway is responsible for the synthesis of fatty acids, which are essential components of cell membranes and precursors for other vital molecules.[1] Enoyl-ACP reductase catalyzes the final, rate-limiting reductive step in each cycle of fatty acid elongation, using NADH or NADPH as a cofactor to reduce a trans-2-enoyl-ACP substrate to its corresponding acyl-ACP.[2][3] Because this pathway is essential for bacterial viability and is organized differently from the type I fatty acid synthase (FAS-I) found in mammals, its enzymes are prime targets for selective antibacterial drugs.[4]

Diazaborines are a class of synthetic, boron-containing heterocyclic compounds with demonstrated antibacterial properties, particularly against Gram-negative bacteria.[5][6] Their primary molecular target has been identified as enoyl-ACP reductase.[5] The front-line anti-tuberculosis drug isoniazid also targets the mycobacterial ENR (InhA), highlighting the therapeutic potential of inhibiting this enzyme.[5][7]

Mechanism of Action: Covalent Adduct Formation

The inhibitory action of diazaborines against ENR is unique and highly specific, requiring the presence of the oxidized nicotinamide cofactor (NAD⁺).[5] The mechanism does not involve direct covalent modification of the enzyme itself. Instead, the boron atom of the this compound forms a reversible, covalent dative bond with the 2'-hydroxyl group of the NAD⁺ ribose moiety.[5][8][9] This event occurs within the enzyme's active site, generating a stable this compound-NAD⁺ adduct.

This adduct functions as a high-affinity, non-covalently bound bisubstrate analogue.[5] It effectively mimics the transition state of the normal enzymatic reaction, occupying both the cofactor and the substrate-binding sites, thereby potently inhibiting the enzyme's catalytic activity.[9] The formation of this stable ternary complex (ENR-NAD⁺-diazaborine) prevents the binding of the natural enoyl-ACP substrate and halts the fatty acid elongation cycle.

Quantitative Inhibition Data

The potency of this compound derivatives varies based on their specific chemical structure and the target organism. Inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀) in enzymatic assays and the minimum inhibitory concentration (MIC) in whole-cell bacterial growth assays.

| Compound/Class | Target Enzyme | Organism | Inhibition Metric | Value | Reference |

| Diazaborines (general) | ecFabI | Escherichia coli | % Inhibition | up to 32% | [8][10] |

| AN12855 | InhA | Mycobacterium tuberculosis | IC₅₀ | <1 µM | [11] |

| AN12855 | InhA | M. tuberculosis | MIC (vs. H37Rv) | 0.2 µM | [11] |

| AN12541 | InhA | M. tuberculosis | MIC (vs. H37Rv) | 0.1 µM | [12][13] |

| This compound (Sa 84.474) | LPS Biosynthesis* | Escherichia coli | Effective Conc. | 1.5 mg/L | [14] |

| Thieno-fused Diazaborines | ENR FabI | General | Potency | High | [15] |

| Benzodiazaborines | ENR FabI | General | Potency | Moderate | [15] |

Note: Initial studies suggested diazaborines inhibited lipopolysaccharide (LPS) synthesis; this is now understood to be a downstream effect of inhibiting the primary target, ENR.[5][6]

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ENR by monitoring the consumption of the NADH cofactor.

-

Principle: The activity of ENR is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (high absorbance) to NAD⁺ (low absorbance).[4][16]

-

Reagents & Materials:

-

Purified ENR enzyme (e.g., E. coli FabI or M. tuberculosis InhA)

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[7] or 100 mM potassium phosphate, pH 6.5.[17]

-

Enoyl-CoA substrate: Crotonyl-CoA or a longer-chain substrate like trans-2-dodecenoyl-CoA (e.g., 25-50 µM final concentration).[7][16]

-

This compound test compounds dissolved in DMSO (final DMSO concentration ≤1-2%).[4][18]

-

96-well UV-transparent microplates.

-

Microplate spectrophotometer capable of reading at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of the this compound compounds in DMSO.

-

In each well of the microplate, add the assay buffer, NADH, and the diluted this compound compound (or DMSO for control wells).

-

Add the purified ENR enzyme to each well and incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the enoyl-CoA substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Calculate the initial velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This assay determines the lowest concentration of an antibacterial agent required to inhibit the visible growth of a microorganism in vitro.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.[19]

-

Reagents & Materials:

-

Bacterial strain (e.g., E. coli ATCC 25922, M. tuberculosis H37Rv).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, 7H9 Broth).[11]

-

This compound test compounds.

-

Sterile 96-well microplates.

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[11]

-

Incubator.

-

-

Procedure:

-

Prepare two-fold serial dilutions of the this compound compound directly in the wells of the 96-well plate containing the growth medium.

-

Include positive control (medium with bacteria, no drug) and negative control (medium only) wells.

-

Add the standardized bacterial inoculum to each well (except the negative control).

-

Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for E. coli; several weeks for M. tuberculosis).

-

After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well that remains clear.[19]

-

Structure-Activity Relationships and Resistance

The efficacy of diazaborines is influenced by their chemical structure. Thieno-fused derivatives are among the most potent antibacterial agents of this class.[15] While initial development focused on sulfonyl-containing diazaborines, subsequent research has shown that the sulfonyl group can be replaced with an amide or thioamide without disrupting the mode of inhibition.[2][10][20]

Resistance to diazaborines can emerge through mutations in the gene encoding ENR. Studies in E. coli have shown that the presence of a glycine residue at position 93 (Gly-93) is critical for drug binding and susceptibility.[21] Substitution of this glycine with an amino acid containing a side chain, even a small one like alanine or serine, can sterically hinder the binding of the this compound-NAD⁺ adduct, leading to drug resistance.[21]

Conclusion

Diazaborines represent a well-characterized class of ENR inhibitors with a distinct, cofactor-dependent mechanism of action. By forming a covalent adduct with NAD⁺ within the enzyme active site, they create a potent bisubstrate analogue that effectively halts bacterial fatty acid synthesis. The detailed understanding of their mechanism, combined with established protocols for their evaluation, makes them a valuable scaffold for the rational design and development of new narrow-spectrum antibiotics targeting the FAS-II pathway. Further exploration of their structure-activity relationships may lead to next-generation inhibitors with improved potency and the ability to overcome resistance.

References

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the structure-activity relationship for this compound inhibition of Escherichia coli enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. InhA inhibitors have activity against non-replicating Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of a this compound derivative (Sa 84.474) on the virulence of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idexx.dk [idexx.dk]

- 20. Crystallographic insights into the structure-activity relationships of this compound enoyl-ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular genetic analysis of enoyl-acyl carrier protein reductase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antibacterial Spectrum of Diazaborine Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diazaborine analogues, a class of boron-containing heterocyclic compounds with significant antibacterial properties. Diazaborines represent a promising area of antibiotic research due to their unique mechanism of action. This document details their molecular target, antibacterial spectrum, the experimental protocols used for their evaluation, and the logical workflows involved in this analysis.

Introduction and Mechanism of Action

Diazaborines are synthetic compounds recognized for their antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli.[1][2] Their efficacy is fundamentally linked to the presence of a boron atom within their heterocyclic ring structure; analogues lacking boron show no antibacterial effect.[1]

The primary molecular target of diazaborines is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II).[1][3][4][5] This enzyme, encoded by the fabI gene, catalyzes the final reductive step in the elongation cycle of fatty acid synthesis. By inhibiting ENR, diazaborines effectively halt the production of vital fatty acids required for building and maintaining bacterial cell membranes.

The mechanism of inhibition is highly specific. Diazaborines do not bind to the enzyme alone. Instead, they require the presence of the NAD⁺ cofactor.[3][4] A covalent bond forms between the boron atom of the this compound and the 2'-hydroxyl group of the NAD⁺ ribose moiety. This creates a stable, noncovalently bound bisubstrate analogue that occupies the enzyme's active site, effectively blocking its function.[3][6]

References

- 1. DSpace [helda.helsinki.fi]

- 2. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Evaluation of Diazaborine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of diazaborine cytotoxicity. Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest for their potential as therapeutic agents, particularly in oncology. This document outlines the core methodologies for assessing their cytotoxic effects, summarizes key quantitative data, and elucidates the known mechanisms of action and associated signaling pathways.

Introduction to Diazaborines and Their Cytotoxic Potential

Diazaborines have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. Their mechanism of action is multifaceted and appears to be dependent on the specific derivative and the biological context. A primary target identified in eukaryotic cells is the AAA-ATPase Drg1, an essential factor in ribosome biogenesis.[1][2][3][4] Inhibition of Drg1 disrupts the maturation of the large ribosomal subunit, leading to a halt in protein synthesis and subsequent cell death.[1][2][3][4] This unique mechanism makes diazaborines a promising class of molecules for targeting rapidly proliferating cancer cells, which are highly dependent on efficient ribosome production.[5]

Quantitative Cytotoxicity Data of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes representative IC50 values for different this compound analogs.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Diaporine | HepG2 | Liver Cancer | ~0.5 (in combination) | Not explicitly stated, inferred from study |

| VL-DAB31-SN-38 | CLBL-1 | B-cell Lymphoma | 0.0541 | [6] |

| FDAP | SKBr3 | Breast Carcinoma | <10 | [7] |

| MDAP | SKBr3 | Breast Carcinoma | <10 | [7] |

| GDAP | SW620 | Colon Carcinoma | <10 | [7] |

Note: This table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.

Experimental Protocols for Cytotoxicity Assays

The following are detailed protocols for commonly used in vitro assays to evaluate the cytotoxicity of this compound compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

-

Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

-

Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

-

Absorbance Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and collect 50 µL of the supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (lysed cells) and a spontaneous release control (untreated cells).

Signaling Pathways in this compound-Induced Cytotoxicity

The primary mechanism of action for diazaborines in eukaryotes involves the inhibition of ribosome biogenesis.[1][2][3][4] This upstream event triggers downstream signaling cascades that ultimately lead to cell death, with apoptosis being a prominently observed outcome.

Inhibition of Ribosome Biogenesis

Diazaborines target and inhibit the AAA-ATPase Drg1, a crucial enzyme for the maturation of the 60S ribosomal subunit.[1][2][3][4] This inhibition stalls the production of functional ribosomes, leading to a state of cellular stress.

Induction of Apoptosis

The cellular stress induced by the inhibition of ribosome biogenesis can activate apoptotic pathways. Studies on the this compound-related compound "diaporine" have shown that it can induce apoptosis in liver cancer cells. The proposed mechanism involves the activation of key apoptotic executioners and the suppression of pro-survival signaling.

Key events in this compound-induced apoptosis may include:

-

Caspase Activation: The activation of effector caspases, such as caspase-3, is a central event in the execution phase of apoptosis. Caspase-3 activation leads to the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), resulting in the characteristic biochemical and morphological changes of apoptosis.

-

Inhibition of Pro-Survival Pathways: Diazaborines may also exert their cytotoxic effects by inhibiting pro-survival signaling pathways, such as the PI3K/AKT and Raf/MEK/ERK pathways. These pathways are often hyperactivated in cancer cells and promote cell growth, proliferation, and survival. Their inhibition can sensitize cancer cells to apoptotic stimuli.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

A typical workflow for the in vitro evaluation of this compound cytotoxicity is outlined below.

Conclusion

The in vitro evaluation of this compound cytotoxicity is a critical step in the development of these compounds as potential anticancer agents. This guide provides a framework for conducting these evaluations, from standardized experimental protocols to the elucidation of the underlying molecular mechanisms. The primary mode of action, through the inhibition of ribosome biogenesis, presents a compelling rationale for their selective activity against cancer cells. Further research into the specific signaling pathways triggered by Drg1 inhibition in different cancer contexts will be crucial for the continued development and optimization of this compound-based therapies.

References

- 1. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Ribosome Biogenesis in Cancer: Lessons Learned and Way Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. In vitro cytotoxicity of three 4,9-diazapyrenium hydrogensulfate derivatives on different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stability of Diazaborines: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Diazaborines, a class of boron-containing heterocyclic compounds, are gaining significant attention in medicinal chemistry and chemical biology due to their unique chemical properties and potential therapeutic applications. Their stability under physiological conditions is a critical determinant of their utility as pharmaceutical agents and bioconjugation linkers. This technical guide provides an in-depth analysis of the theoretical and computational methodologies used to study diazaborine stability, complemented by experimental data and detailed protocols.

Quantitative Stability Data of this compound Derivatives

The stability of diazaborines is influenced by factors such as pH, the presence of oxidizing agents, and the nature of their substituents. The following tables summarize key quantitative data from various studies, providing a comparative overview of their stability under different conditions.

Table 1: Formation Kinetics and Stability of this compound Derivatives

| This compound Derivative | Reactants | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Stability Conditions | Observations | Reference |

| Sulfonyl Hydrazide (SHz) derived DAB | ortho-carbonyl phenylboronic acid and SHz | >10³ | Physiological pH | Quantitative and rapid conversion at low micromolar concentrations. The conjugate is highly stable.[1] | [1] |

| DAB 2 | 2-acetyl phenyl BA (2-APBA) and benzyl hydrazine | Not explicitly stated, but formation is rapid | Buffer (various pHs) and plasma | Stable for over 14 days in buffer and over 5 days in plasma.[2] | [2] |

| Semicarbazide derived DAB | 2-formylphenylboronic acid (2-FPBA) or 2-APBA and semicarbazide | >1000 | Aqueous solution, blood serum, cell lysates | Rapid and irreversible formation. Stable in acidic eluents during LC analysis and no degradation observed in neutral buffer over 3 days.[3] | [3] |

Table 2: Oxidation Kinetics of Diazaborines by Reactive Oxygen Species (ROS)

| This compound Derivative | Oxidizing Agent | Reaction Rate (M⁻¹s⁻¹) | Conditions | Half-life (t₁/₂) | Reference |

| DAB 2 | H₂O₂ (100 equiv.) | 0.422 | pH 7.4 | Not explicitly stated | [2] |

| DAB 2 | H₂O₂ (10 equiv.) | 0.103 | pH 7.4 | 3.5 hours (at 100 µM DAB 2) | [2][4] |

| DABs (general) | H₂O₂ | Slow reaction | Aqueous buffer | Not explicitly stated | [5][6] |

| DABs (general) | Peroxynitrite (ONOO⁻) | Rapid reaction | Aqueous buffer | Not explicitly stated | [5][6] |

Table 3: Biological Activity and Inhibition Constants

| This compound Derivative | Target | IC₅₀ | K D | Reference |

| VL-DAB31-SN-38 (ADC) | B-cell lymphoma (CLBL-1 cell line) | 54.1 nM | Not Applicable | [2] |

| This compound | Drg1 (AAA-ATPase) | Not explicitly stated | 122.3 ± 4.1 µM | [7] |

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of this compound stability.

Experimental Protocols

General Synthesis of Diazaborines:

A general procedure for the synthesis of diazaborines involves the reaction of an ortho-carbonyl phenylboronic acid (e.g., 2-formylphenylboronic acid or 2-acetylphenylboronic acid) with a suitable nucleophile such as a hydrazine or semicarbazide.

-

Materials:

-

ortho-carbonyl phenylboronic acid (e.g., 2-FPBA or 2-APBA)

-

Hydrazine derivative (e.g., phenylhydrazine, benzylhydrazine, semicarbazide)

-

Buffer solution (e.g., 0.1 M PBS, pH 7.4)

-

-

Procedure:

-

Prepare solutions of the boronic acid and the nucleophile in the buffer at desired concentrations (e.g., 50 mM).

-

Mix the solutions at ambient temperature and nutate for a sufficient time (e.g., 2 minutes to several hours) to allow for the reaction to proceed.

-

If a precipitate forms, collect the solid by centrifugation.

-

Wash the precipitate with water and lyophilize to obtain the semi-pure product.

-

Further purification can be achieved by techniques like preparative RP-HPLC.[3]

-

Characterization Techniques:

The structural elucidation and characterization of diazaborines are typically performed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the overall structure. ¹¹B NMR is particularly valuable for probing the electronic environment of the boron atom, which is crucial for understanding stability.[8][9][10]

-

Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is employed to confirm the molecular weight and purity of the synthesized diazaborines.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, which can be used to understand bonding within the this compound ring system.[8][9][10]

-

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive solid-state structure of this compound derivatives.[11]

Computational Methodologies for Stability Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, stability, and reactivity of diazaborines.

-

Selection of Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.

-

Functionals: Hybrid functionals like B3LYP are commonly used. For more accurate predictions, especially for reaction barriers and non-covalent interactions, range-separated hybrid functionals such as ωB97X-V or meta-GGA functionals like M06-2X are recommended.[12][13][14]

-

Basis Sets: A double-ζ basis set with polarization functions (e.g., 6-31G**) is often a good starting point for geometry optimizations. For more accurate energy calculations, a triple-ζ basis set (e.g., def2-TZVP) is preferable.[12][15] For calculations involving core-dependent properties, specialized basis sets like pcJ-n or pcSseg-n should be considered.[12]

-

-

Software: A variety of quantum chemistry software packages are available for performing these calculations, including Gaussian, ORCA, and Q-Chem.

-

Calculated Properties:

-

Optimized Geometries: To find the lowest energy structure of the molecule.

-

Thermodynamic Properties: Calculation of Gibbs free energy (ΔG) helps in determining the thermodynamic stability and spontaneity of reactions. A favorable energetic profile with a negative ΔG indicates a stable product.[2]

-

HOMO-LUMO Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical stability. A larger HOMO-LUMO gap generally suggests higher stability.

-

Reaction Pathways and Transition States: DFT calculations can be used to map out the energy profile of a reaction, including the identification of transition states, to understand the kinetics and mechanism of this compound formation and degradation.

-

Visualizing Reaction Mechanisms and Workflows

Understanding the reaction pathways and experimental workflows is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound stability.

Proposed Mechanism of H₂O₂-Mediated Oxidation of Diazaborines

The oxidation of diazaborines by hydrogen peroxide is a critical reaction that impacts their stability and potential applications as ROS-responsive linkers.

Caption: Proposed mechanism for the oxidation of diazaborines by hydrogen peroxide.[5]

Experimental Workflow for this compound Synthesis and Characterization

A systematic workflow is essential for the reliable synthesis and characterization of this compound derivatives.

Caption: A typical experimental workflow for the synthesis and characterization of diazaborines.

Logical Flow for Computational Stability Analysis

Computational studies on this compound stability follow a structured approach to ensure accurate and meaningful results.

Caption: Logical workflow for the computational investigation of this compound stability using DFT.

References

- 1. researchgate.net [researchgate.net]

- 2. Diazaborines Are a Versatile Platform to Develop ROS-Responsive Antibody Drug Conjugates* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Diazaborines oxidize slowly with H2O2 but rapidly with peroxynitrite in aqueous buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arxiv.org [arxiv.org]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ωB97X-3c: A composite range-separated hybrid DFT method with a molecule-optimized polarized valence double-ζ basis set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Diazaborine as a Potential Inhibitor of AAA-ATPase Drg1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract